3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione
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Overview
Description
3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione is a unique cyclic diketone compound It is characterized by the presence of dimethylamino and methylamino groups attached to a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting drug-resistant pathogens.
Industry: The compound’s unique structure makes it valuable in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen survival, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino)cyclobut-3-ene-1,2-dione
- Bis(methylamino)cyclobut-3-ene-1,2-dione
- Diamino-substituted cyclobut-3-ene-1,2-dione derivatives
Uniqueness
3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-4-5(9(2)3)7(11)6(4)10/h8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCOKCRLVJSVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C1=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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